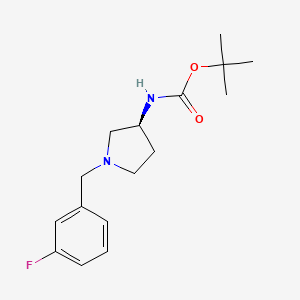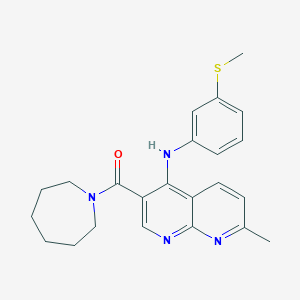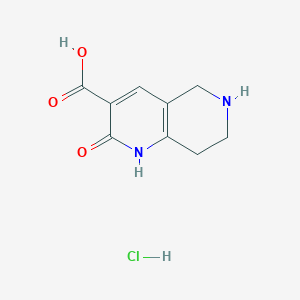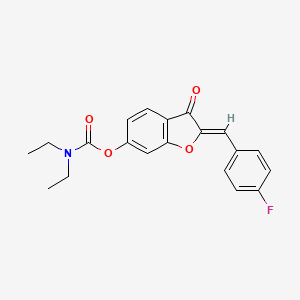![molecular formula C16H20N2O3S B2529585 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine CAS No. 328028-65-5](/img/structure/B2529585.png)
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine, also known as DPM-1001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been suggested that it exerts its anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to inhibit the growth and proliferation of cancer cells, and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-inflammatory, anti-cancer, and anti-tumor effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with 3-bromoanisole to form 3-(2,5-dimethylpyrrol-1-yl)anisole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKTZIHIIFMPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)


![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)